
(4-Hydroxyphenyl)(phenyl)methanone-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxyphenyl)(phenyl)methanone-d5 is a deuterium-labeled derivative of (4-Hydroxyphenyl)(phenyl)methanone. This compound is often used in scientific research due to its unique properties, particularly its stability and the presence of deuterium atoms, which make it useful in various analytical and pharmacokinetic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)(phenyl)methanone-d5 typically involves the deuteration of (4-Hydroxyphenyl)(phenyl)methanone. This process can be achieved through the use of deuterated reagents or solvents. One common method involves the use of deuterated water (D2O) in the presence of a suitable catalyst to replace the hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure the complete and selective incorporation of deuterium atoms. This often requires the use of specialized equipment and techniques to handle deuterated reagents and solvents safely and efficiently .
Análisis De Reacciones Químicas
Types of Reactions
(4-Hydroxyphenyl)(phenyl)methanone-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: It can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenolic hydroxyl group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(4-Hydroxyphenyl)(phenyl)methanone-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in analytical studies to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and compounds with enhanced stability and performance.
Mecanismo De Acción
The mechanism of action of (4-Hydroxyphenyl)(phenyl)methanone-d5 is primarily related to its role as a tracer or labeled compound. The presence of deuterium atoms allows researchers to track the compound’s behavior in various systems using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This enables the study of molecular targets and pathways involved in the compound’s effects .
Comparación Con Compuestos Similares
Similar Compounds
(4-Hydroxyphenyl)(phenyl)methanone: The non-deuterated version of the compound.
(3-Bromo-4-hydroxyphenyl)(phenyl)methanone: A brominated derivative with different reactivity and properties.
4-Hydroxybenzophenone: A structurally similar compound with a hydroxyl group at the para position.
Uniqueness
(4-Hydroxyphenyl)(phenyl)methanone-d5 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise tracking in analytical studies. This makes it particularly valuable in research applications where understanding the detailed behavior of the compound is crucial .
Propiedades
Fórmula molecular |
C13H10O2 |
|---|---|
Peso molecular |
203.25 g/mol |
Nombre IUPAC |
(4-hydroxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone |
InChI |
InChI=1S/C13H10O2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,14H/i1D,2D,3D,4D,5D |
Clave InChI |
NPFYZDNDJHZQKY-RALIUCGRSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=C(C=C2)O)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


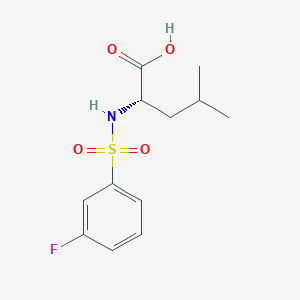
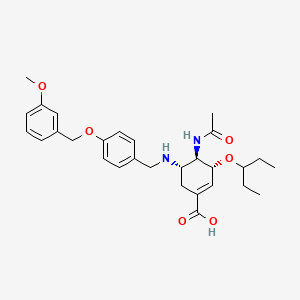
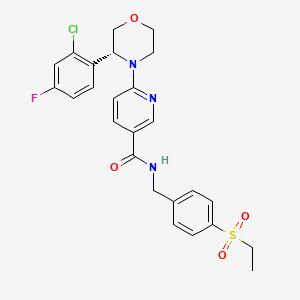
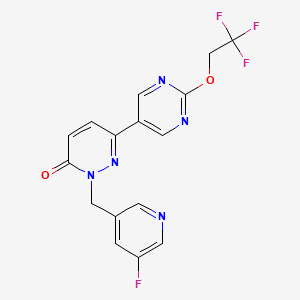
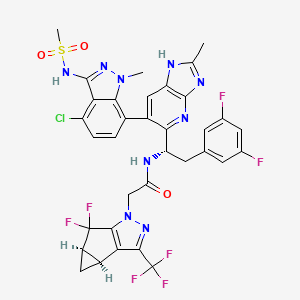
![methyl 2-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12400706.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one](/img/structure/B12400709.png)
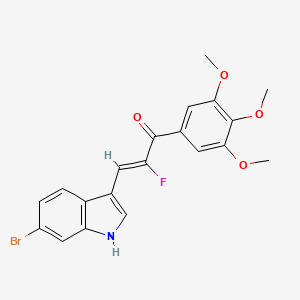
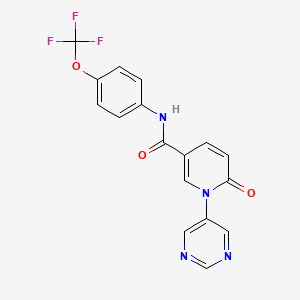

![1-[(2R,5S)-4-azido-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400731.png)
![(1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone](/img/structure/B12400733.png)
![(2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400745.png)
![(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12400766.png)
